1-Methyl-1H-indol-2-amine hydrochloride
Overview
Description
1-Methyl-1H-indol-2-amine hydrochloride is a synthetic intermediate of Indapamide, an antihypertensive agent and a diuretic . It is also used as a pharmaceutical intermediate .
Synthesis Analysis
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological activity for the treatment of various disorders in the human body .Molecular Structure Analysis
The molecular formula of 1-Methyl-1H-indol-2-amine hydrochloride is C9H10N2.ClH. The InChI code is 1S/C9H10N2.ClH/c1-11-8-5-3-2-4-7(8)6-9(11)10;/h2-6H,10H2,1H3;1H .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Physical And Chemical Properties Analysis
1-Methyl-1H-indol-2-amine hydrochloride is a solid substance with a molecular weight of 182.65 .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit potent antiviral properties. For instance, compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate have shown inhibitory activity against influenza A, with an IC50 value of 7.53 µmol/L and a high selectivity index value against CoxB3 virus . This suggests that “1-Methyl-1H-indol-2-amine hydrochloride” could potentially be used in the development of new antiviral agents.
Anticancer Activity
Indole derivatives are also explored for their anticancer activities. They can interact with various cellular targets and disrupt cancer cell proliferation. The indole nucleus is a common feature in many synthetic drug molecules, which binds with high affinity to multiple receptors, aiding in the development of new anticancer derivatives .
Anti-HIV Activity
The fight against HIV has seen the use of indole derivatives as well. These compounds have been tested for their efficacy in inhibiting the replication of the Human Immunodeficiency Virus, offering a promising avenue for the development of new anti-HIV medications .
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, and antioxidants are vital in mitigating this stress. Indole derivatives have shown antioxidant properties, which could be harnessed in therapeutic interventions to combat oxidative damage in cells .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them valuable in the development of new antibiotics. With antibiotic resistance on the rise, novel compounds like “1-Methyl-1H-indol-2-amine hydrochloride” could contribute to the discovery of new antimicrobial agents .
Mechanism of Action
Target of Action
1-Methyl-1H-indol-2-amine hydrochloride, like other indole derivatives, is known to interact with various targets in the body. Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . This interaction with various targets can result in changes at the cellular level, leading to the compound’s therapeutic effects.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants
Result of Action
The molecular and cellular effects of 1-Methyl-1H-indol-2-amine hydrochloride’s action depend on its specific targets and mode of action. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact effects of 1-Methyl-1H-indol-2-amine hydrochloride would depend on its specific targets and interactions.
Safety and Hazards
properties
IUPAC Name |
1-methylindol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-11-8-5-3-2-4-7(8)6-9(11)10;/h2-6H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIUVWLAXSJQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480655 | |
Record name | 1-Methyl-2-aminoindole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indol-2-amine hydrochloride | |
CAS RN |
42456-82-6 | |
Record name | 1-Methyl-2-aminoindole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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